Cas no 2648961-42-4 (4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride)
![4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride structure](https://ja.kuujia.com/scimg/cas/2648961-42-4x500.png)
4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-6483182
- 2648961-42-4
- 4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride
- 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride
-
- インチ: 1S/C13H11FO3S2/c1-18-12-6-2-10(3-7-12)17-11-4-8-13(9-5-11)19(14,15)16/h2-9H,1H3
- InChIKey: PHOVBAYHYFNDAI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC1C=CC(=CC=1)SC)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 298.01336472g/mol
- どういたいしつりょう: 298.01336472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 77Ų
4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6483182-0.1g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 0.1g |
$767.0 | 2025-03-15 | |
Enamine | EN300-6483182-1.0g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 1.0g |
$871.0 | 2025-03-15 | |
Enamine | EN300-6483182-2.5g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 2.5g |
$1707.0 | 2025-03-15 | |
Enamine | EN300-6483182-5.0g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 5.0g |
$2525.0 | 2025-03-15 | |
Enamine | EN300-6483182-0.5g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 0.5g |
$836.0 | 2025-03-15 | |
Enamine | EN300-6483182-0.05g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 0.05g |
$732.0 | 2025-03-15 | |
Enamine | EN300-6483182-0.25g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 0.25g |
$801.0 | 2025-03-15 | |
Enamine | EN300-6483182-10.0g |
4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride |
2648961-42-4 | 95.0% | 10.0g |
$3746.0 | 2025-03-15 |
4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluorideに関する追加情報
4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride: A Comprehensive Overview
The compound 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride (CAS No. 2648961-42-4) is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a sulfonyl fluoride group with a phenoxy moiety substituted with a methylsulfanyl group. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Sulfonyl fluoride groups are known for their reactivity and versatility in organic synthesis. In this compound, the sulfonyl fluoride group is attached to a benzene ring, which is further substituted with a phenoxy group at the para position. The phenoxy group itself carries a methylsulfanyl substituent, introducing additional electronic and steric effects that influence the compound's reactivity and solubility. This structural complexity makes 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride an attractive candidate for exploring novel synthetic pathways and applications.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of sulfonamide derivatives, which are widely used in drug development. For instance, researchers have demonstrated that 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride can undergo nucleophilic substitution reactions with amines to yield bioactive sulfonamides. These derivatives have shown promising activity in preclinical models targeting inflammatory diseases and cancer.
In addition to its role as an intermediate, this compound has also been explored for its potential in materials science. The sulfonyl fluoride group exhibits strong electron-withdrawing properties, making it suitable for applications in polymer chemistry and as a precursor for high-performance materials. Recent advancements in polymerization techniques have enabled the incorporation of this compound into polymeric matrices, resulting in materials with enhanced thermal stability and mechanical properties.
The synthesis of 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the fluorination of the corresponding sulfonyl chloride derivative using selective fluorinating agents. Researchers have recently reported optimized protocols that improve the yield and purity of this compound, making it more accessible for large-scale applications.
From an environmental standpoint, the handling and disposal of this compound must adhere to stringent safety protocols due to its chemical reactivity. However, ongoing research into green chemistry approaches aims to minimize the environmental footprint of its production and use. For example, catalytic methods that reduce waste generation and energy consumption are being actively investigated.
In conclusion, 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride (CAS No. 2648961-42-4) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and reactivity continue to drive innovation across diverse scientific disciplines. As research progresses, this compound is expected to unlock new possibilities in drug discovery, materials development, and sustainable chemistry practices.
2648961-42-4 (4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride) 関連製品
- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)
- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)
- 6208-43-1(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)
- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)
- 2228584-08-3(5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)
- 1881844-13-8(1-Heptene, 4-(chloromethyl)-4-methyl-)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 1803635-64-4(2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine)
- 2169594-83-4(5-chloro-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile)
- 1443304-03-7(1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol)



